5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a chloro group, and an imidazole sulfonamide moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the chloro and carboxamide groups through electrophilic substitution and amidation reactions, respectively. The imidazole sulfonamide moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methylimidazole: Shares the chloro and imidazole groups but lacks the thiophene and sulfonamide moieties.
Thiophene-2-carboxamide: Contains the thiophene and carboxamide groups but lacks the chloro and imidazole sulfonamide moieties.
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide: Similar structure but without the chloro group.
Uniqueness
The unique combination of the chloro, thiophene, carboxamide, and imidazole sulfonamide groups in 5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O3S2/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYAALCFCPQDJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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